molecular formula C4H6N2 B1673528 Fomepizole CAS No. 7554-65-6

Fomepizole

Cat. No. B1673528
CAS RN: 7554-65-6
M. Wt: 82.1 g/mol
InChI Key: RIKMMFOAQPJVMX-UHFFFAOYSA-N
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Description

Fomepizole, also known as 4-methylpyrazole, is a medication used to treat methanol and ethylene glycol poisoning . It is a competitive inhibitor of alcohol dehydrogenase . It is given by injection into a vein .


Synthesis Analysis

Fomepizole was originally developed in Sweden in the late 1960s as one of a series of alcohol dehydrogenase inhibitors with the potential goal of treating alcohol-related pathologies .


Molecular Structure Analysis

The chemical name of fomepizole is 4-methylpyrazole. It has the molecular formula C4H6N2 and a molecular weight of 82.1 .


Chemical Reactions Analysis

Fomepizole is a competitive inhibitor of alcohol dehydrogenase, the enzyme that catalyzes the initial steps in the metabolism of ethylene glycol and methanol to their toxic metabolites .


Physical And Chemical Properties Analysis

Fomepizole is a clear to yellow liquid at room temperature. Its melting point is 25°C (77°F) and it may present as solid at room temperature. Fomepizole is soluble in water and very soluble in ethanol, diethyl ether, and chloroform .

Scientific Research Applications

Treatment of Methanol and Ethylene Glycol Poisoning

Fomepizole is prominently used in the treatment of methanol and ethylene glycol poisoning. It acts as a potent inhibitor of alcohol dehydrogenase, which is essential in preventing the formation of toxic metabolites from these substances. This method of treatment has become more favorable compared to traditional ethanol therapy due to its validated efficacy, predictable pharmacokinetics, ease of administration, and minimal adverse effects (Barceloux et al., 1999); (Mycyk & Leikin, 2003).

Potential Use in Acetaminophen Overdose

There's emerging interest in the use of fomepizole for preventing liver injury following acetaminophen (paracetamol) overdose. However, this application is still under investigation and requires robust clinical trials to assess its effectiveness and impact on clinical outcomes (Dear, 2022).

Role in Avoiding Hemodialysis

Fomepizole may reduce or even eliminate the need for hemodialysis in certain cases of poisoning. This is particularly notable in methanol poisoning, where fomepizole treatment may allow for a delayed or no hemodialysis approach, especially in stable patients with less severe symptoms (Hovda & Jacobsen, 2008).

Pharmacokinetics and Administration

Fomepizole demonstrates a wide therapeutic dose range and has a safety profile that offers advantages over standard ethanol therapy for toxic alcohol exposures. The drug's dosing recommendations have been critically assessed, considering its elimination kinetics and safety margin (Bestic et al., 2009). Additionally, fomepizole can be administered orally and intravenously with similar effectiveness, providing flexibility in treatment scenarios (Marraffa et al., 2008).

Pediatric Applications

Fomepizole has been used in pediatric cases of methanol and ethylene glycol poisoning, showing effectiveness and safety. Its use in children demonstrates similar pharmacokinetic properties and therapeutic effects as observed in adult populations, suggesting its applicability in pediatric toxicology (Brent, 2010).

Safety And Hazards

Fomepizole is used to treat poisoning with ethylene glycol (antifreeze) or methanol (contained in solvents, fuels, and other household or automotive chemicals). Fomepizole is sometimes used together with hemodialysis to rid the body of a poison . Common side effects include headache, nausea, sleepiness, and unsteadiness .

Future Directions

Fomepizole has rapidly replaced ethanol for alcohol dehydrogenase-inhibitory therapy in methanol and ethylene glycol poisoning due to its high safety profile and ease of use . It may also have clinical utility in treating similar intoxications, such as those of glycol ethers, diethylene glycol, and propylene glycol .

properties

IUPAC Name

4-methyl-1H-pyrazole
Source PubChem
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InChI

InChI=1S/C4H6N2/c1-4-2-5-6-3-4/h2-3H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RIKMMFOAQPJVMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H6N2
Record name fomepizole
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DSSTOX Substance ID

DTXSID3040649
Record name 4-Methylpyrazole
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Molecular Weight

82.10 g/mol
Source PubChem
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Physical Description

Solid
Record name Fomepizole
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Solubility

5.59e+02 g/L
Record name Fomepizole
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Mechanism of Action

Antizol (fomepizole) is a competitive inhibitor of alcohol dehydrogenase. Alcohol dehydrogenase catalyzes the oxidation of ethanol to acetaldehyde. Alcohol dehydrogenase also catalyzes the initial steps in the metabolism of ethylene glycol and methanol to their toxic metabolites.
Record name Fomepizole
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Product Name

Fomepizole

CAS RN

7554-65-6
Record name 4-Methylpyrazole
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Record name FOMEPIZOLE
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Melting Point

25 °C
Record name Fomepizole
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

In the first step of the present synthesis of 4-MP, propionaldehyde is reacted with triethyl orthoformate in the presence of ethanol and ammonium nitrate to produce 1,1-diethoxypropane. In the second step, the 1,1-diethoxypropane produced in the first step is reacted neat (without a solvent) with a catalyst, which comprises an acid and an amine, to produce 1-ethoxy-1-propene (ethyl-1-propenyl ether). In the third step, this material is purified by washing and drying, without distillation. In the fourth step, the 1-ethoxy-1-propene from the third step is reacted with triethyl orthoformate in the presence of boron trifluoride-diethyl etherate to produce 1,1,3,3-tetraethoxy-2-methyl propane (“TEMP”). In the fifth step, the TEMP from the third step is reacted with hydrazine or a hydrazonium salt or hydrazine hydrate at elevated temperatures to produce 4-methylpyrazole.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
4,320
Citations
J Brent, K McMartin, S Phillips, C Aaron… - New England Journal …, 2001 - Mass Medical Soc
… We administered intravenous fomepizole to 11 consecutive … of plasma formic acid and fomepizole, were performed. The … plasma concentrations of fomepizole with the dosing regimen, …
Number of citations: 452 www.nejm.org
M Bestic, M Blackford, M Reed - The Journal of Clinical …, 2009 - Wiley Online Library
… Although fomepizole as a toxic alcohol antidote has been under investigation for decades, … toxicity, from which fomepizole was derived. To our knowledge, fomepizole has not been …
Number of citations: 41 accp1.onlinelibrary.wiley.com
J Brent - New England Journal of Medicine, 2009 - Mass Medical Soc
… Treatment with fomepizole is recommended. Fomepizole is a competitive inhibitor of alcohol dehydrogenase that prevents the formation of the toxic metabolites of ethylene glycol and …
Number of citations: 261 www.nejm.org
SJ Rietjens, DW De Lange, J Meulenbelt - Neth J Med, 2014 - njmonline.nl
… fomepizole dose should be increased after 48 hours to account for an enhanced fomepizole clearance due to fomepizole… 21 Haemodialysis efficiently removes fomepizole. Two different …
Number of citations: 114 njmonline.nl
J Brent, K McMartin, S Phillips… - … England Journal of …, 1999 - Mass Medical Soc
… We administered intravenous fomepizole to 19 patients with … Acid–base status, renal function, the kinetics of fomepizole, … We report the results of a prospective study of fomepizole in …
Number of citations: 422 www.nejm.org
KE McMartin, CS Sebastian, D Dies… - Clinical …, 2012 - Taylor & Francis
… that fomepizole induces its own metabolism via cytochrome P-450, leading to enhanced fomepizole … Thus, to maintain relatively constant plasma levels of fomepizole during therapy, …
Number of citations: 21 www.tandfonline.com
KE McMartin - History of Modern Clinical Toxicology, 2022 - Elsevier
… This chapter presents the development of 4-methylpyrazole (fomepizole) as an antidote for toxic alcohol poisonings, particularly those of methanol and ethylene glycol. …
Number of citations: 2 www.sciencedirect.com
R Rasamison, H Besson, MP Berleur, A Schicchi… - Clinical …, 2020 - Taylor & Francis
… the official approval of fomepizole by the French national health authorities, we designed a post-marketing study to evaluate the indications for fomepizole prescriptions and investigate …
Number of citations: 32 www.tandfonline.com
KJ Lepik, AR Levy, BG Sobolev, RA Purssell… - Annals of emergency …, 2009 - Elsevier
STUDY OBJECTIVE: We investigate adverse drug events associated with antidotes ethanol and fomepizole in methanol or ethylene glycol poisonings. An “adverse drug event” is harm …
Number of citations: 98 www.sciencedirect.com
S Zakharov, D Pelclova, T Navratil, J Belacek… - Clinical …, 2015 - Taylor & Francis
… fomepizole application in 16/25 (64%) of fomepizole cases to prevent any delay with antidote administration when fomepizole … followed the treatment with fomepizole after the decrease …
Number of citations: 97 www.tandfonline.com

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